molecular formula C12H17N3 B2681714 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine CAS No. 487017-58-3

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Cat. No. B2681714
CAS RN: 487017-58-3
M. Wt: 203.289
InChI Key: SHDOJICOOSZOSL-UHFFFAOYSA-N
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Description

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

DNA-based Bioconjugates Synthesis

An adapted strategy from the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) crosslinking method was developed to form a covalently coupled phosphoramidated single stranded DNA (ssDNA). This study demonstrates a convenient one pot strategy for crosslinking biological molecules .

Biological Potential of Indole Derivatives

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Coupling Haptens to Immunogenic Carrier Proteins

This compound can be used to couple haptens to immunogenic carrier proteins, such as attaching a peptide to Keyhole Limpet Hemocyanin (KLH) .

Immobilizing Peptide Antigens

It can be used to immobilize peptide antigens to affinity-purify antibodies .

Creating NHS-activated, Amine-reactive Labeling Compounds

The compound can be used to create N-hydroxysuccinimide (NHS)-activated, amine-reactive labeling compounds .

Crosslinking Proteins to Carboxyl Coated Beads or Surfaces

It can be used to crosslink proteins to carboxyl coated beads or surfaces .

Activating Nanoparticles

The compound can be used to activate nanoparticles with amine-reactive sulfo-NHS esters .

Forming Amide Bonds in Peptide Synthesis

This compound has been used in diverse applications such as forming amide bonds in peptide synthesis .

Future Directions

The future directions of research into imidazole derivatives are likely to be influenced by their broad range of chemical and biological properties . These compounds have become an important synthon in the development of new drugs , and their potential applications in medicine and other fields continue to be explored.

properties

IUPAC Name

1-ethyl-3-propylbenzimidazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDOJICOOSZOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=N)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

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